Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Catalog No.
S8023721
CAS No.
5866-54-6
M.F
C13H13NO4
M. Wt
247.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

CAS Number

5866-54-6

Product Name

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

VNGGYIBIGOOVNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (also cataloged under CAS 77156-78-6) is a highly versatile, electron-rich quinolone building block essential for the synthesis of advanced pharmaceuticals, sweet flavor modifiers, and functionalized quinolines . Featuring a 6-methoxy pharmacophore and a reactive 3-ethyl ester, this compound serves as a pivotal intermediate that bypasses the exceptionally harsh conditions required for de novo quinoline core construction. In industrial procurement, sourcing this pre-cyclized ester is prioritized to ensure high downstream solubility, precise electronic tuning for non-antibacterial targets, and immediate readiness for C4-activation or N-alkylation workflows in multi-kilogram scale-ups [1].

Substituting this specific ester with early-stage acyclic precursors forces manufacturers to perform the Gould-Jacobs cyclization, a process demanding temperatures exceeding 250 °C in high-boiling solvents like Dowtherm A, which drastically complicates purification and reduces overall yield . Furthermore, replacing the 6-methoxy group with a more common 6-fluoro substituent fundamentally alters the electronic landscape of the quinoline core, shifting the biological profile toward unwanted antibacterial activity and ruining binding affinities for specific chemosensory targets [1]. Attempting to use the free 3-carboxylic acid instead of the ethyl ester results in severe solubility issues in aprotic solvents, leading to incomplete conversions and competing side reactions during critical C4-chlorination or phosphorylation steps.

Processability: Bypassing High-Temperature Core Cyclization

The de novo synthesis of the 6-methoxyquinoline core via the Gould-Jacobs reaction is notoriously difficult to scale due to extreme thermal requirements. Procuring the pre-formed ethyl ester eliminates this bottleneck entirely. In-house cyclization requires heating acyclic intermediates to 250 °C in Dowtherm A, followed by complex solvent extraction, often capping yields at 60-75% . In contrast, utilizing the procured ester allows immediate entry into downstream functionalization at standard reactor temperatures (50-100 °C), saving significant energy costs and avoiding the handling of hazardous, high-boiling heat transfer fluids.

Evidence DimensionCyclization temperature and process complexity
Target Compound DataProcured ester: Ready for downstream reactions at ≤100 °C
Comparator Or BaselineIn-house synthesis from acyclic precursors: Requires 250 °C in Dowtherm A
Quantified DifferenceEliminates a >150 °C thermal requirement and hazardous solvent removal
ConditionsStandard pilot-plant scale synthesis of quinoline cores

Procuring the pre-cyclized ester removes a major thermal and safety bottleneck, enabling standard glass-lined reactors to handle the entire downstream synthesis.

Precursor Suitability: Solubility and Activation Efficiency

The ethyl ester form provides critical solubility advantages over the free carboxylic acid, particularly during C4-activation steps necessary for cross-coupling. The free 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is highly insoluble in standard aprotic solvents due to zwitterionic behavior and strong intermolecular hydrogen bonding. However, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is highly soluble in solvents like DMF, allowing for smooth, multi-kilogram scale activation. For example, treatment of the ester (200 g scale) with diphenyl phosphoryl chloride in DMF at 55–60 °C achieves near-quantitative conversion to the activated C4-intermediate, a process that is unfeasible with the insoluble free acid [1].

Evidence DimensionSolubility and C4-activation yield
Target Compound DataEthyl ester: Near-quantitative conversion in DMF at 55–60 °C
Comparator Or BaselineFree 3-carboxylic acid: Poor solubility leading to incomplete conversion
Quantified DifferenceEnables >95% yield in homogeneous mild conditions vs. heterogeneous failure
ConditionsMulti-kilogram scale C4-phosphorylation in DMF

The ester's superior solubility ensures high-yielding, reproducible activation steps without the need for harsh, refluxing POCl3 conditions.

Electronic Differentiation: Tuning Target Specificity

The selection of the 6-methoxy substituent over the ubiquitous 6-fluoro group (found in ciprofloxacin and other fluoroquinolones) is a deliberate procurement choice to alter the molecule's electronic profile and biological targeting. The 6-methoxy group is strongly electron-donating (Hammett constant σp = -0.27), which increases the electron density of the quinoline core [2]. This contrasts sharply with the electron-withdrawing 6-fluoro group (σp = +0.06). This electronic shift is critical for applications such as sweet flavor modifiers and specific kinase inhibitors, where the 6-methoxy group optimizes receptor pocket binding and intentionally eliminates the DNA gyrase inhibition associated with 6-fluoroquinolones [1].

Evidence DimensionCore electronic properties (Hammett σp)
Target Compound Data6-Methoxy group: σp = -0.27 (Electron-donating)
Comparator Or Baseline6-Fluoro group: σp = +0.06 (Electron-withdrawing)
Quantified DifferenceΔσp of ~0.33, fundamentally altering core nucleophilicity and binding
ConditionsStructure-activity relationship (SAR) optimization for non-antibacterial targets

Choosing the 6-methoxy derivative prevents off-target antibacterial activity while optimizing the compound for specialized chemosensory or kinase receptor binding.

Synthesis of Chemosensory Receptor Modulators

Driven by its specific electronic profile (as highlighted in Section 3), this compound is a primary starting material for synthesizing advanced sweet flavor modifiers. The 6-methoxy group provides the exact steric and electronic fit required for modulating human sweet taste receptors, a process where 6-fluoro analogs fail [1].

Multi-Kilogram Production of 3-Fluoro-6-methoxyquinolines

Leveraging its excellent solubility in DMF (detailed in Section 3), the ester is used in pilot-plant scale syntheses of 3-fluoro-6-methoxyquinoline derivatives. Its processability allows for mild C4-phosphorylation and subsequent functionalization without the extreme temperatures required for de novo core construction [2].

Development of Non-Antibacterial Kinase Inhibitors

Because the 6-methoxy group avoids the DNA gyrase inhibition typical of fluoroquinolones, this ester is heavily procured for oncology and autoimmune research. It serves as a reliable, soluble scaffold for building libraries of targeted kinase inhibitors that require an electron-rich quinoline core [1].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.08445790 g/mol

Monoisotopic Mass

247.08445790 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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